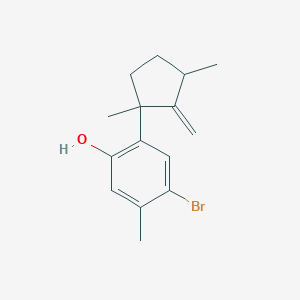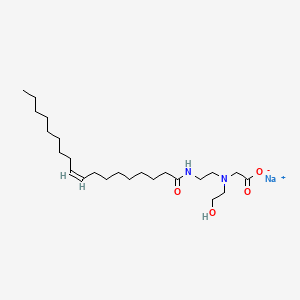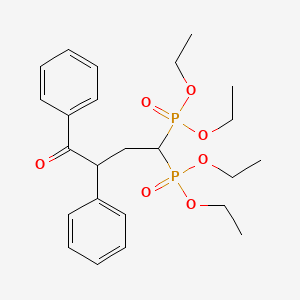
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is a chemical compound known for its unique structure and properties It belongs to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate typically involves the reaction of appropriate phosphonate precursors with 4-oxo-3,4-diphenylbutylidene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphonate oxides, while reduction may produce phosphonate alcohols .
Aplicaciones Científicas De Investigación
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in inhibiting enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the attachment and activity of osteoclasts, leading to reduced bone resorption and increased bone density .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
Uniqueness
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may exhibit different reactivity and efficacy in various applications .
Propiedades
Número CAS |
141790-32-1 |
|---|---|
Fórmula molecular |
C24H34O7P2 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
4,4-bis(diethoxyphosphoryl)-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C24H34O7P2/c1-5-28-32(26,29-6-2)23(33(27,30-7-3)31-8-4)19-22(20-15-11-9-12-16-20)24(25)21-17-13-10-14-18-21/h9-18,22-23H,5-8,19H2,1-4H3 |
Clave InChI |
ZTGFXSKXKPGTCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


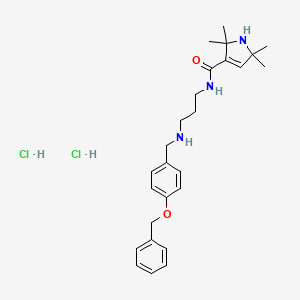
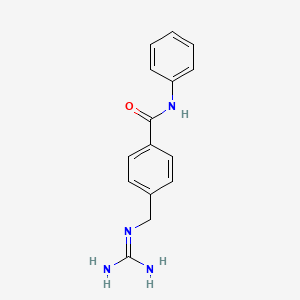

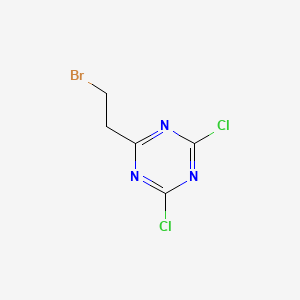
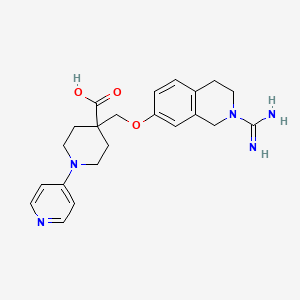

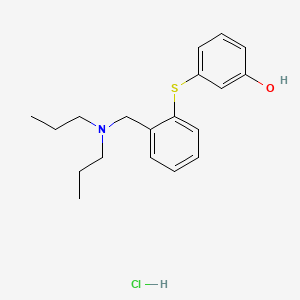
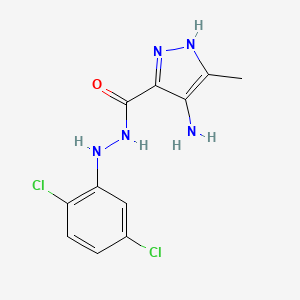


![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
